molecular formula C10H19NO2 B13630664 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal

3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal

Cat. No.: B13630664
M. Wt: 185.26 g/mol
InChI Key: YQTVWZOHEUVAQP-UHFFFAOYSA-N
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Description

3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal is an organic compound that features a cyclopentane ring substituted with an aminomethyl group and a hydroxybutanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal can be achieved through a multi-step process involving the following key steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions using aminomethylating agents.

    Addition of the Hydroxybutanal Moiety: The hydroxybutanal group can be added through aldol condensation reactions involving aldehydes and ketones.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanone: Similar structure but with a ketone group instead of an aldehyde.

    3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanoic acid: Contains a carboxylic acid group instead of an aldehyde.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopentyl]-3-hydroxybutanal

InChI

InChI=1S/C10H19NO2/c1-9(13,6-7-12)10(8-11)4-2-3-5-10/h7,13H,2-6,8,11H2,1H3

InChI Key

YQTVWZOHEUVAQP-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)(C1(CCCC1)CN)O

Origin of Product

United States

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